Methyl (3-cyanophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and catalytic processes. For instance, a compound with a complex bicyclic structure was synthesized from norbornene using a palladium-catalyzed asymmetric hydrosilation, followed by a series of reactions including oxidation and Baeyer-Villiger reaction . Another synthesis involved the reaction of methyl (2-hydroxyphenyl)acetate with a chloromethylated oxadiazole derivative . Additionally, the synthesis of a compound with a cyano and methoxyphenyl group was achieved by acetylation of a hydroxy group after forming the intermediate through a reaction with acetonitrile and cyclohexanone . These methods could potentially be adapted for the synthesis of methyl (3-cyanophenyl)acetate.
Molecular Structure Analysis
The molecular structures of synthesized compounds were characterized using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a compound was determined, revealing weak intramolecular hydrogen bonds and intermolecular interactions . Another compound's structure was elucidated by X-ray crystallography, showing a chair conformation of the cyclohexane ring and intermolecular hydrogen bonds . These techniques are essential for confirming the structure of methyl (3-cyanophenyl)acetate once synthesized.
Chemical Reactions Analysis
The papers describe the use of organocatalysts for reactions such as cyanosilylation of carbonyl compounds, which could be relevant for introducing cyano groups into organic molecules . The chemical reactivity and interactions of the synthesized compounds, such as intramolecular hydrogen bonding and tautomeric states, were also studied . These insights into chemical reactivity could inform the reactions involving methyl (3-cyanophenyl)acetate.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were analyzed using experimental techniques like FT-IR, UV-VIS, and NMR, as well as theoretical methods like density functional theory (DFT) . These studies provide information on the local and global chemical activities, molecular properties, and non-linear optical behaviors of the compounds . Such analyses would be crucial for understanding the properties of methyl (3-cyanophenyl)acetate.
Scientific Research Applications
Substrate Control in Enzymatic Catalysis
Research indicates that specific substrates like per-O-methylated cyclodextrins, when modified with acetate or propanoate groups, can significantly influence glycosidase activity, showcasing the potential of modified organic molecules like Methyl (3-cyanophenyl)acetate in directing enzyme catalysis and improving reaction rates (Fenger & Bols, 2010).
Anticancer Compound Synthesis
A study on the synthesis of novel 2-(2-cyanophenyl)-N-phenylacetamide derivatives from selective amidation of methyl-2-(2-cyanophenyl)acetates demonstrated potential anticancer activity against various cancer cell lines. This highlights the role of Methyl (3-cyanophenyl)acetate derivatives in developing new anticancer agents (Konidena et al., 2018).
Organic Chemistry Education
An educational approach involving Methyl (3-cyanophenyl)acetate derivatives in organic chemistry experiments has been shown to enhance students' interest and skills in scientific research, indicating the compound's usefulness in educational settings (Min, 2015).
Enhancement of Lithium-Ion Battery Performance
Methyl acetate, as a co-solvent in lithium-ion batteries, has been investigated for its impact on improving the rate capability and overall performance of NMC532/graphite cells. This application demonstrates the potential utility of methyl acetate derivatives in advancing energy storage technologies (Li et al., 2018).
properties
IUPAC Name |
methyl 2-(3-cyanophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEWFZYSRHJDRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363838 | |
Record name | Methyl (3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52798-00-2 | |
Record name | Methyl (3-cyanophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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